molecular formula C14H19ClN2 B1505419 (7BR,10AR)-2,3,4,7B,8,9,10,10A-Octahydro-1H-cyclopenta[B][1,4]diazepino[6,7,1-HI]indole hydrochloride CAS No. 428868-35-3

(7BR,10AR)-2,3,4,7B,8,9,10,10A-Octahydro-1H-cyclopenta[B][1,4]diazepino[6,7,1-HI]indole hydrochloride

Cat. No.: B1505419
CAS No.: 428868-35-3
M. Wt: 250.77 g/mol
InChI Key: UJVFYZZBCUXMDV-LOCPCMAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, a fused polycyclic indole derivative with a diazepine ring system, is designed for central nervous system (CNS) disorder therapeutics. Its synthesis involves reacting 2-(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)ethylamine with trifluoroacetic acid and formaldehyde in ethanol, yielding intermediates critical for CNS drug development . The compound targets disorders such as obsessive-compulsive disorder (OCD), depression, and anxiety, likely due to its interaction with serotonin (5-HT) receptors . Its structural complexity—combining cyclopentane, diazepine, and indole moieties—confers unique pharmacological properties distinct from simpler indole derivatives.

Properties

IUPAC Name

(11R,15R)-7,10-diazatetracyclo[8.5.1.05,16.011,15]hexadeca-1,3,5(16)-triene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.ClH/c1-3-10-9-15-7-8-16-13-6-2-4-11(13)12(5-1)14(10)16;/h1,3,5,11,13,15H,2,4,6-9H2;1H/t11-,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVFYZZBCUXMDV-LOCPCMAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)N3CCNCC4=C3C2=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C1)N3CCNCC4=C3C2=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705359
Record name (7bR,10aR)-1,2,3,4,8,9,10,10a-Octahydro-7bH-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428868-35-3
Record name 8H-Cyclopenta[4,5]pyrrolo[3,2,1-jk][1,4]benzodiazepine, 1,2,3,4,7b,9,10,10a-octahydro-, hydrochloride (1:1), (7bR,10aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428868-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7bR,10aR)-1,2,3,4,8,9,10,10a-Octahydro-7bH-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (7BR,10AR)-2,3,4,7B,8,9,10,10A-Octahydro-1H-cyclopenta[B][1,4]diazepino[6,7,1-HI]indole hydrochloride , also referred to as WAY-163909 in some literature, is a synthetic derivative known for its interactions with serotonin receptors. This article delves into its biological activity, particularly focusing on its role as a selective agonist for the 5-HT2C receptor and its implications in various therapeutic contexts.

  • Molecular Formula : C14H18N2
  • CAS Number : 428868-32-0
  • Structure : The compound features a complex bicyclic structure that contributes to its pharmacological properties.

WAY-163909 primarily acts as a 5-HT2C receptor agonist , which is significant in the modulation of neurotransmitter systems involved in mood regulation and appetite control. Activation of the 5-HT2C receptor has been associated with various physiological effects including:

  • Regulation of anxiety and depression.
  • Modulation of food intake and body weight.

Receptor Affinity and Selectivity

Research indicates that WAY-163909 exhibits selective binding affinity for the 5-HT2C receptor compared to other serotonin receptor subtypes. The following table summarizes its binding affinities:

Receptor TypeBinding Affinity (nM)
5-HT2C23.5
5-HT2A245
5-HT2B343
D4 Receptor665

This data illustrates that WAY-163909 has a relatively high affinity for the 5-HT2C receptor while demonstrating weaker interactions with other receptors.

Functional Assays

Functional assays have demonstrated that WAY-163909 can stimulate intracellular signaling pathways associated with the 5-HT2C receptor. For instance:

  • Calcium Release Assays : In CHO cells stably transfected with human 5-HT2C receptors, WAY-163909 significantly increased intracellular calcium levels upon stimulation with serotonin (5-HT), indicating its agonistic activity .

Therapeutic Implications

Research has explored the therapeutic potential of WAY-163909 in treating psychiatric disorders. A study highlighted its efficacy in reducing symptoms associated with anxiety and depression through modulation of the serotonergic system .

Behavioral Studies

In vivo studies have shown that administration of WAY-163909 can lead to:

  • Decreased locomotor activity.
  • Suppression of cocaine-seeking behavior during abstinence phases in animal models .

These findings suggest that WAY-163909 may hold promise as a treatment for substance use disorders by targeting the underlying neurobiological mechanisms.

Scientific Research Applications

Pharmacological Applications

WAY-163909 has been studied extensively for its effects on the central nervous system (CNS). Below are key areas of research and application:

Anti-obesity Effects

WAY-163909 has demonstrated potential as an anti-obesity agent due to its ability to reduce food intake. In studies involving normal Sprague-Dawley rats and diet-induced obese mice, it produced a dose-dependent reduction in food consumption. The effective dose (ED50) was found to be approximately 2.93 mg/kg in normal rats and lower in obese models (1.4 mg/kg) . This action is mediated through the activation of 5-HT2C receptors.

Antipsychotic Potential

Research indicates that WAY-163909 exhibits properties similar to atypical antipsychotics. It has been shown to affect dopamine neurotransmission selectively by decreasing mesolimbic dopamine levels without significant side effects such as catalepsy or stereotypy . In animal models of schizophrenia, it reduced locomotor activity induced by phencyclidine and improved prepulse inhibition (PPI), suggesting its potential utility in treating psychotic disorders.

Serotonin Receptor Modulation

WAY-163909 selectively binds to the 5-HT2C receptor with high affinity (K(i) = 10.5 nM) and exhibits negligible affinity for other serotonin receptor subtypes . This selectivity underlines its potential for developing targeted therapies that minimize side effects associated with non-selective serotonin modulators.

Case Studies and Research Findings

Several studies have documented the effects of WAY-163909:

Study Findings
PubMed Study (2005) WAY-163909 showed weak affinity for D4 and 5-HT(7) receptors but significant agonistic activity at 5-HT(2C), leading to reduced food intake in rodent models .
PubMed Study (2007) The compound was effective in reversing PPI disruptions caused by MK-801 and demonstrated a rapid onset of action akin to atypical antipsychotics .
ResearchGate Publication Detailed pharmacological profiling indicated its potential as a treatment option for obesity and schizophrenia due to its unique receptor interaction profile .

Chemical Reactions Analysis

Synthetic Pathways and Key Reaction Steps

The compound is synthesized through a multi-step process involving cyclization, reduction, and salt formation. Key steps include:

  • Alkylation and Cyclization :
    A tetrahydrocyclopenta[b]indole intermediate undergoes alkylation with sodium hydride (NaH) in dimethylformamide (DMF) to form the diazepino ring system. This step achieves ring closure and introduces the benzazepine scaffold .

  • Reduction with LiAlH4 :
    The ketone group in the intermediate 3,4,9,10-tetrahydro-8H-cyclopenta[b] diazepino[6,7,1-hi]indol-2(1H)-one is reduced using lithium aluminum hydride (LiAlH4) in diethyl ether, yielding the secondary amine structure .

  • Final Reduction and Stereochemical Control :
    Treatment with trifluoroacetic acid (TFA) and borane-THF complex ensures full saturation of the bicyclic system, resulting in the octahydro configuration. Stereochemistry (7bR,10aR) is preserved via chiral resolution or asymmetric synthesis .

  • Hydrochloride Salt Formation :
    The free base is treated with hydrochloric acid (HCl) to produce the hydrochloride salt, enhancing stability and solubility .

Reaction Conditions and Reagents

StepReagents/ConditionsOutcomeReference
1NaH, DMF, 16h at RTDiazepino ring formation via cyclization
2LiAlH4, Et2O, 16h at RTReduction of ketone to amine
3TFA, BH3·THF, 4h at 0°CSaturation to octahydro structure
4HCl gas in EtOHFormation of hydrochloride salt

Mechanistic Insights

  • Cyclization : The base (NaH) deprotonates the amide nitrogen, enabling nucleophilic attack on the adjacent electrophilic carbon to form the seven-membered diazepine ring .

  • Reduction : LiAlH4 acts as a strong reducing agent, converting carbonyl groups to methylene bridges while retaining stereochemical integrity .

  • Stereochemical Preservation : Chiral centers at positions 7b and 10a are maintained through steric hindrance and optimized reaction kinetics .

Comparative Analysis of Derivatives

Derivatives with substitutions at the sulfonyl or benzyl groups exhibit varied pharmacological profiles:

DerivativeR GroupBioactivity (EC50)
2,5-DichlorophenylCl12 nM (5-HT2C agonist)
3-TrifluoromethylphenylCF38 nM (5-HT2C selectivity)
3-MethoxyphenylOCH345 nM (reduced potency)

Data synthesized from patent claims and pharmacological studies .

Stability and Degradation Pathways

  • Hydrolysis : The diazepine ring is susceptible to acid-catalyzed hydrolysis, forming indole and piperidine fragments.

  • Oxidation : Exposure to peroxides or light leads to sulfoxide formation at the sulfur atom .

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Related Compounds

Target Compound vs. N-(5-Benzamidopentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide (10b)
  • Structural Differences: The target compound features a cyclopenta-diazepino-indole core, while 10b () contains a pyridoindole scaffold with a benzamidopentyl side chain .
  • Synthesis: The target compound’s synthesis employs formaldehyde and trifluoroacetic acid for cyclization , whereas 10b is synthesized via benzoyl chloride coupling to a pyridoindole precursor .
Target Compound vs. 5-HT2C Receptor Agonists from

Two high-affinity 5-HT2C agonists are highlighted:

(S)-2-(Chloro-5-fluoro-indol-1-yl)-1-methylethylamine 1:1 C4H4O4

(S)-2-(4,4,7-Trimethyl-1,4-dihydro-indeno[1,2-b]pyrrol-1-yl)-1-methylethylamine 1:1 C4H4O4

  • Structural Contrasts: Both agonists have monocyclic indole or indeno-pyrrole systems with methyl/ethylamine side chains, lacking the diazepine and cyclopentane rings of the target compound . The target compound’s fused ring system may confer brosteric hindrance, influencing receptor binding kinetics.

Pharmacological Profiles

Table 1: Receptor Affinity and Therapeutic Effects
Compound Receptor Affinity Therapeutic Applications Key Findings
Target Compound () Likely 5-HT2C (inferred from use) OCD, depression, anxiety CNS activity without explicit anxiogenic effects; structural analogs show antidepressant potential .
5-HT2C Agonists () High 5-HT2C selectivity OCD, depression No anxiogenic effects in rats; reverse polydipsia, reduce marble-burying .
10b () Undisclosed Undisclosed (structural analog) High purity (98%) but unconfirmed CNS activity; pyridoindole scaffold may limit receptor engagement .
Mechanistic Insights :
  • The target compound’s diazepine ring may enhance blood-brain barrier penetration compared to simpler indole derivatives, though direct evidence is lacking .
  • The 5-HT2C agonists in demonstrate antidepressant-like effects in rodent models, such as reducing compulsive behaviors (e.g., marble-burying) and improving passive avoidance . Similar efficacy is implied for the target compound due to shared therapeutic indications .

Pharmacokinetic and Behavioral Comparisons

  • Metabolic Stability: The rigid structure of the target compound may reduce metabolic degradation compared to flexible analogs like 10b .
  • Behavioral Effects :

    • Both the target compound and 5-HT2C agonists increase quiet-waking EEG patterns in rats, characteristic of antidepressants .
    • Unlike fluoxetine, these compounds lack anxiogenic side effects , suggesting superior tolerability .

Preparation Methods

Formation of Cyclopenta[b]indole Core

  • The initial cyclopenta[b]indole compound is prepared through known synthetic routes involving cyclization reactions of appropriate precursors.
  • This intermediate can be obtained by reduction of a substituted cyclopenta[b]indole using catalytic hydrogenation or hydride reagents.

Reduction to Indoline Intermediate

  • The indole compound is reduced to the corresponding indoline using catalytic hydrogenation with 5% Pd/C or hydride sources such as triethylsilane or borane in the presence of an acid like trifluoroacetic acid (TFA).
  • These conditions favor selective reduction while preserving the integrity of the polycyclic framework.

Coupling with Electrophiles

  • The indoline intermediate is then reacted with electrophiles such as chloroacetamide or chloroacetonitrile in the presence of bases like diisopropylethylamine or potassium hydroxide.
  • Suitable solvents for these coupling reactions include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • This step introduces functional groups necessary for subsequent cyclization.

Reduction of Nitrile to Amine

  • If a nitrile group is introduced, it is reduced to the corresponding amine using reducing agents such as borane or lithium aluminum hydride in inert solvents like tetrahydrofuran (THF).
  • Alternatively, catalytic hydrogenation with palladium catalysts in solvents like ethanol or ethyl acetate can be employed.

Cyclization to Diazepine Ring

  • The amine intermediate undergoes cyclization upon treatment with aldehydes such as formaldehyde or acetaldehyde.
  • This reaction is carried out in the presence of acids like trifluoroacetic acid in solvents such as ethanol, at room temperature or elevated temperatures, to form the diazepine ring system.

Formation of Hydrochloride Salt

  • The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its pharmaceutical properties.

Alternative Synthetic Routes and Modifications

  • Variations in substituents (R groups) on the core structure can be introduced either before or after cyclization, allowing for a diverse range of derivatives.
  • Alkylation or acylation of the diazepinoindole core can be performed to modify pharmacokinetic properties.
  • Some research uses palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce aryl groups at specific positions.

Summary Table of Key Reagents and Conditions

Step Reagents/Catalysts Solvents Conditions Purpose
Cyclopenta[b]indole formation Cyclization precursors Various Standard cyclization Core formation
Indole reduction 5% Pd/C, triethylsilane, borane + TFA Ethanol, THF Room temp or mild heating Indole to indoline reduction
Coupling with electrophile Chloroacetamide, chloroacetonitrile, bases DMF, DMSO Ambient to moderate heat Side chain introduction
Nitrile reduction Borane, LiAlH4, Pd catalyst THF, ethanol Room temp to reflux Nitrile to amine conversion
Diazepine cyclization Formaldehyde, acetaldehyde + TFA Ethanol Room temp to 80 °C Ring closure
Hydrochloride salt formation HCl Various Standard acid-base reaction Salt formation for stability

Research Findings and Optimization

  • The catalytic hydrogenation step is critical for maintaining stereochemistry; 5% Pd/C under mild conditions is preferred to avoid over-reduction or decomposition.
  • Use of hydride sources like triethylsilane in TFA offers an alternative with good yields and selectivity.
  • Coupling reactions with electrophiles require careful base and solvent selection to maximize product yield and purity.
  • Cyclization with formaldehyde in acidic ethanol is efficient and reproducible, providing good cyclization yields.
  • The hydrochloride salt form shows improved solubility and bioavailability, important for CNS drug candidates.

Q & A

Q. What is the standard synthetic route for producing (7BR,10AR)-2,3,4,7B,8,9,10,10A-Octahydro-1H-cyclopenta[B][1,4]diazepino[6,7,1-HI]indole hydrochloride?

The synthesis involves three key steps:

  • Step 1 : Reduction of a cyclopenta[b]indole precursor (e.g., 1,2,3,4-tetrahydrocyclopenta[b]indole) using hydrogenation (45 psi H₂, 5% Pd/C, HCl) to form intermediates like 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole .
  • Step 2 : Alkylation or acylation of intermediates with reagents like 2-chloroacetamide or 2-chloroacetonitrile in DMF/DMSO, followed by reduction (e.g., BH₃·THF) to yield amines .
  • Step 3 : Cyclization using trifluoroacetic acid (TFA) and formaldehyde in ethanol to form the diazepino-indole core . Final hydrochloride salt formation is achieved via acid addition (e.g., HCl).

Table 1 : Key Synthetic Steps and Conditions

StepReagents/ConditionsIntermediateYield (%)Reference
1H₂ (45 psi), Pd/C, HClHexahydrocyclopenta[b]indole82–85
22-Chloroacetonitrile, NaH, DMSOAcetonitrile derivative75–80
3TFA, formaldehyde, EtOHCyclized product70–75

Q. What characterization methods are critical for verifying the structure and purity of this compound?

  • Elemental Analysis : Used to confirm empirical formulas (e.g., C₁₁H₁₁N: Calcd. C 84.04%, H 7.05%, N 8.91%) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 2.12–2.50 ppm for aliphatic protons) .
  • IR : Identifies functional groups (e.g., 1644 cm⁻¹ for carbonyl stretches) .
    • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks at m/z 229) .

Q. What are the primary therapeutic targets of this compound in CNS disorders?

Preclinical studies suggest activity as a 5-HT₂C receptor agonist , with potential applications in depression, anxiety, and schizophrenia . Its structural rigidity may enhance receptor selectivity compared to flexible analogs .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during synthesis?

  • Chiral Resolution : Isolate enantiomers via column chromatography (e.g., rel-(4S,7bS,10aS) and rel-(4R,7bS,10aS) isomers in Example 3) .
  • Catalytic Asymmetric Hydrogenation : Use chiral catalysts (e.g., Pd/C with chiral ligands) during indole reduction to control stereocenters .
  • Stereoselective Cyclization : Adjust reaction pH and temperature to favor specific transition states .

Note : Contradictions in yields between methods (e.g., BH₃·THF vs. NaBH₄) suggest solvent polarity and reducing agent strength critically impact stereoselectivity .

Q. How should researchers resolve contradictions in spectral data for intermediates?

  • Case Study : Discrepancies in ¹H NMR shifts for acetonitrile intermediates (e.g., δ 4.77 ppm vs. δ 4.82 ppm in different batches) may arise from residual solvents or tautomerism.
  • Methodology :

Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism).

DEPT-135/HSQC : Assign quaternary carbons and resolve overlapping signals .

X-ray Crystallography : Confirm solid-state structure if ambiguity persists .

Q. What in vivo models are appropriate for evaluating efficacy in CNS disorders?

  • Depression/Anxiety : Forced swim test (FST), elevated plus maze (EPM) in rodents, using dose ranges of 1–10 mg/kg (oral or i.p.) .
  • Schizophrenia : Prepulse inhibition (PPI) and NMDA antagonist-induced hyperlocomotion models .
  • Metabolic Stability : Assess pharmacokinetics (e.g., CYP450 metabolism in liver microsomes) to refine dosing regimens .

Q. How can computational methods aid in optimizing this compound's pharmacokinetic profile?

  • Molecular Dynamics (MD) : Simulate blood-brain barrier (BBB) permeability using logP/logD values (target: 2–3) .
  • QSAR Modeling : Correlate substituent effects (e.g., R = alkyl vs. aryl) with 5-HT₂C binding affinity .
  • Docking Studies : Map interactions with 5-HT₂C receptor residues (e.g., Ser312, Asp134) to guide structural modifications .

Data Contradiction Analysis

  • Reduction Step Yields : BH₃·THF in Example 9 () achieves higher yields (93%) compared to NaH/DMSO in (75–80%). This discrepancy highlights the need to optimize reducing agents for specific intermediates .
  • Stereoisomer Isolation : Example 3 () reports Rf = 0.39 for a methyl-substituted isomer, suggesting chromatographic conditions (e.g., 10% Et₃N/EtOAc) are critical for resolving diastereomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7BR,10AR)-2,3,4,7B,8,9,10,10A-Octahydro-1H-cyclopenta[B][1,4]diazepino[6,7,1-HI]indole hydrochloride
Reactant of Route 2
Reactant of Route 2
(7BR,10AR)-2,3,4,7B,8,9,10,10A-Octahydro-1H-cyclopenta[B][1,4]diazepino[6,7,1-HI]indole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.